4-Amino-4'-nitrostilbene
Overview
Description
4-Amino-4’-nitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of an amino group at one end and a nitro group at the other end of the stilbene backbone. This compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-nitrostilbene typically involves the condensation of 4-nitrobenzaldehyde with aniline in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the stilbene derivative. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of 4-Amino-4’-nitrostilbene may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction under milder conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4,4’-diaminostilbene.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation typically involves sulfur trioxide or chlorosulfonic acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4,4’-diaminostilbene.
Substitution: Formation of various substituted stilbene derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments. Its unique electronic properties make it a valuable component in the development of organic semiconductors and nonlinear optical materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including its use as a building block for drug development.
Industry: Utilized in the production of lightfast fluorescent dyes and pigments, which are used in textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which 4-Amino-4’-nitrostilbene exerts its effects is primarily related to its electronic structure. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates a push-pull system, facilitating charge transfer across the molecule. This charge transfer is responsible for its strong fluorescence and nonlinear optical properties. In biological systems, the compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
4-Dimethylamino-4’-nitrostilbene: Similar structure but with a dimethylamino group instead of an amino group, leading to different electronic properties.
4-Nitrostilbene: Lacks the amino group, resulting in different reactivity and applications.
4,4’-Diaminostilbene: Contains two amino groups, making it more reactive in certain chemical reactions.
Uniqueness: 4-Amino-4’-nitrostilbene is unique due to its balanced electronic properties, which make it suitable for a wide range of applications, from materials science to biological research. Its ability to undergo various chemical modifications further enhances its versatility and utility in different fields.
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H,15H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIJEKAVDZLCJA-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309264 | |
Record name | (E)-4-Amino-4′-nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-52-1, 4629-58-7 | |
Record name | (E)-4-Amino-4′-nitrostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7297-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Stilbenamine, 4'-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-4-Amino-4′-nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrostyryl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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